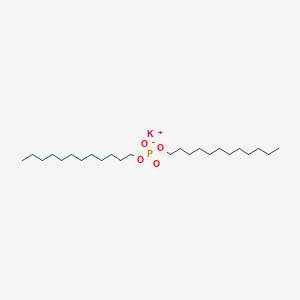
3,5-dichloro-2-iodo-benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,5-dichloro-2-iodo-benzoic acid is a halogenated benzoic acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar halogenated benzoic acid derivatives and their properties, which can be extrapolated to understand the characteristics of 3,5-dichloro-2-iodo-benzoic acid.
Synthesis Analysis
The synthesis of halogenated benzoic acids typically involves halogenation reactions of simpler benzoic acid derivatives. For instance, the synthesis of 3,5-dichloro benzoic acid is achieved using o-amino benzoic acid as a starting material, followed by chlorination and diazotization to introduce chlorine atoms into the aromatic ring . Although the exact synthesis of 3,5-dichloro-2-iodo-benzoic acid is not detailed, similar methodologies could be applied, with additional steps to incorporate the iodine atom.
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the aromatic ring, which can influence the overall geometry and electronic distribution of the molecule. For example, the crystal structure of a related compound, 2-(2,6-dichlorophenylcarbamoyl)benzoic acid, shows that the carboxylic acid group lies in the plane of the attached benzene ring, and the presence of halogen atoms affects the molecular conformation . This information suggests that in 3,5-dichloro-2-iodo-benzoic acid, the halogen atoms would similarly impact the molecular geometry.
Chemical Reactions Analysis
Halogenated benzoic acids can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The reactivity of such compounds can be influenced by the electron-withdrawing effects of the halogen substituents, which can activate the carboxylic acid group for further reactions. For instance, benzoic acid derivatives are used in the preparation of hypervalent iodine reagents, indicating potential reactivity pathways for 3,5-dichloro-2-iodo-benzoic acid in the formation of iodine(III) compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids are significantly affected by the nature and position of the halogen substituents. These properties include melting points, boiling points, solubility, and acidity. The presence of halogens like chlorine and iodine can increase the acidity of the benzoic acid due to their electron-withdrawing nature. Additionally, spectroscopic techniques such as IR, NMR, and UV-Vis are commonly used to characterize these compounds, as seen in the study of 3,5-di-tert-butyl-4-hydroxy benzoic acid . The electronic properties, such as HOMO-LUMO gaps, can also be analyzed using quantum chemical calculations to predict the reactivity and stability of the compound.
Wissenschaftliche Forschungsanwendungen
- Synthesis of 1,3,5-triazine aminobenzoic acid derivatives
- Application : The compound is used in the synthesis of 1,3,5-triazine aminobenzoic acid derivatives . These derivatives are investigated as biologically active small molecules .
- Method : The synthesis involves the replacement of chloride ions in cyanuric chloride to give several variants of 1,3,5-triazine derivatives .
- Results : Some of the synthesized compounds showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli . For example, compounds (10), (16), (25), and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin, while the activity of compound (13) is about 50% of that of ampicillin .
- Synthesis of Propyzamide
- Application : The compound is used in the synthesis of propyzamide , a widely used herbicide .
- Method : The synthesis involves the chlorination of benzonitrile to generate 3,5-dichlorobenzonitrile, which is then subjected to hydrolysis and acidification reaction to obtain 3,5-dichlorobenzoic acid .
- Results : The process has the advantages of accessible and cheap raw material, low production cost of the product, high process safety coefficient and short process flow .
- Synthesis of 3,5-dichlorobenzoic acid
- Application : The compound is used in the synthesis of 3,5-dichlorobenzoic acid , which can be used for the preparation of various chemicals such as medicines, agricultural chemicals, dyes, and sterilants .
- Method : The synthesis involves the chlorination of benzonitrile to generate 3,5-dichlorobenzonitrile, which is then subjected to hydrolysis and acidification reaction to obtain 3,5-dichlorobenzoic acid .
- Results : The process has the advantages of accessible and cheap raw material, low production cost of the product, high process safety coefficient and short process flow .
Eigenschaften
IUPAC Name |
3,5-dichloro-2-iodobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTJHMZDOREVFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)I)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397194 |
Source


|
| Record name | 3,5-dichloro-2-iodo-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-2-iodo-benzoic Acid | |
CAS RN |
15396-37-9 |
Source


|
| Record name | 3,5-Dichloro-2-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dichloro-2-iodo-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)



![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)


